molecular formula C8H11ClN2S B1221443 S-Benzylisothiourea hydrochloride CAS No. 538-28-3

S-Benzylisothiourea hydrochloride

Cat. No. B1221443
CAS RN: 538-28-3
M. Wt: 202.71 g/mol
InChI Key: WJAASTDRAAMYNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-Benzylisothiourea hydrochloride and related compounds often involves the reaction of amines with isothiocyanates or thiourea derivatives. For instance, S-Methylisothioureas, including N-aryl and N-alkyl derivatives, are synthesized from the reaction of ammonia or corresponding aromatic amines with dithiomethylcarboimidate derivatives, showcasing a method that could potentially be adapted for this compound synthesis (Cruz et al., 2007).

Molecular Structure Analysis

The molecular structure of isothiourea derivatives, including this compound, is characterized by the presence of a thiourea core, which significantly influences their chemical behavior and properties. The X-ray molecular structure of a related S-methyl-N-benzothiazolelisothiourea derivative highlights the typical structural features of this class of compounds, which can provide insights into the structure of this compound (Cruz et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of thiourea derivatives. Its reactivity can be influenced by the benzyl group and the hydrochloride salt form. Isothiourea derivatives, for example, have been studied for their ability to inhibit nitric oxide synthases, indicating a potential for specific reactivity that could also be relevant for this compound (Latosińska et al., 2012).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For instance, the study of S-benzylisothiourea derivatives on Escherichia coli revealed insights into the compound's bioactive form and potential physical characteristics (Iwai et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound include its acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds. These properties are influenced by the thiourea moiety and the substituents attached to it. The interaction of S-benzylisothiourea derivatives with biological targets, such as their ability to induce spherical cells in bacteria, provides insight into the compound's chemical behavior and reactivity (Iwai et al., 2004).

Scientific Research Applications

Antibacterial and Antimicrobial Activity

S-Benzylisothiourea hydrochloride has shown promise in antibacterial applications. It's been found effective against both Gram-positive and Gram-negative bacteria. For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide have shown activity against Gram-positive bacteria, while S-(4-Chlorobenzyl)isothiourea revealed spherical cell-inducing activity in Escherichia coli, a Gram-negative bacteria. These findings suggest the potential for developing new antimicrobial agents using S-Benzylisothiourea derivatives (Kazimierczuk et al., 2010).

Inhibitory Activities on Proteins and Enzymes

S-Benzylisothiourea derivatives have been identified as inhibitors of specific enzymes and proteins. For example, they have been found to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme involved in immune response. This suggests potential applications in immunotherapy or in the treatment of diseases where IDO plays a role (Matsuno et al., 2010).

Chemical Properties and Synthesis

This compound plays a role in chemical synthesis. It has been used as a stationary phase in reversed paper chromatography for separating metallic ions, indicating its utility in analytical chemistry. Moreover, it's involved in the synthesis of various chemical compounds, including 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, which have potential as antiviral agents (Rong et al., 2012).

Safety and Hazards

“S-Benzylisothiourea hydrochloride” is an irritant and is highly toxic by ingestion . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also toxic if swallowed .

Future Directions

“S-Benzylisothiourea hydrochloride” has been used to study the preparation, physical properties, and supramolecular crystal structure of the ionic compound bis-(S-Benzylthiuronium)chloranilate . It has also been studied for its potential use in the creation of stable and high-efficiency all-inorganic CsPbIBr2 perovskite solar cells .

properties

IUPAC Name

benzyl carbamimidothioate;hydrochloride
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InChI

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJAASTDRAAMYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name S-Benzylthiuronium chloride
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CAS RN

538-28-3
Record name Benzylisothiourea hydrochloride
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Record name S-Benzylthiuronium chloride
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Record name S-Benzylisothiourea hydrochloride
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Record name Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1)
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Record name S-BENZYLTHIOUREA HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of S-Benzylisothiourea hydrochloride in perovskite solar cell fabrication?

A: this compound acts as an interfacial modifier in all-inorganic CsPbIBr2 perovskite solar cells []. While the exact mechanism requires further investigation, the research suggests that it contributes to the formation of a stable and "healing" interface within the solar cell structure. This improved interface leads to enhanced efficiency and stability of the perovskite solar cell.

Q2: Has this compound been used in the synthesis of other compounds?

A: Yes, this compound plays a crucial role as a reagent in synthesizing various heterocyclic compounds. Research demonstrates its effectiveness in multicomponent reactions for producing 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives []. These derivatives are valuable building blocks for diverse chemical libraries and potential drug candidates.

Q3: Are there any known applications of compounds synthesized using this compound in medicinal chemistry?

A: Research indicates that this compound facilitates the synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils []. These compounds exhibit promising inhibitory activity against hepatitis C virus and severe acute respiratory syndrome (SARS) agents. This highlights the potential of this compound as a synthetic tool for developing novel antiviral therapies.

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